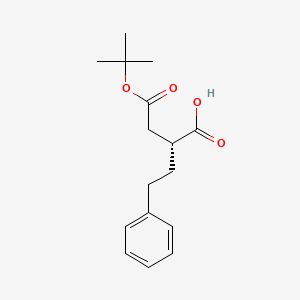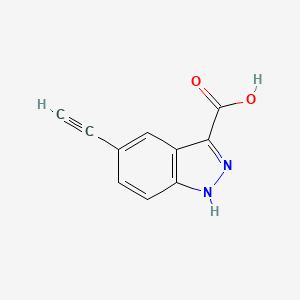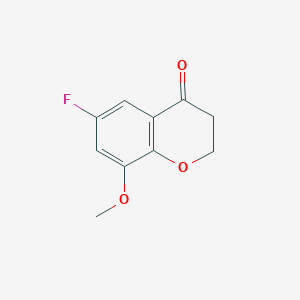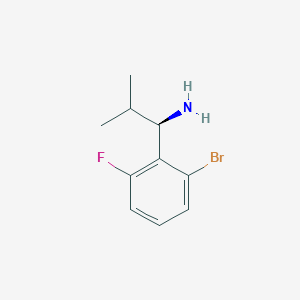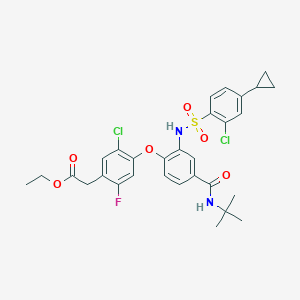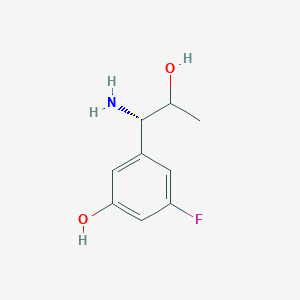
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- 3-((1S)-1-Amino-2-hydroxypropyl)-6-fluorophenol
- 3-((1S)-1-Amino-2-hydroxypropyl)-5-chlorophenol
Uniqueness
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in its chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
3-[(1S)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
Clave InChI |
WTIWATGLMYUBBD-OLAZFDQMSA-N |
SMILES isomérico |
CC([C@H](C1=CC(=CC(=C1)F)O)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)


